molecular formula C19H19FN4O B2737210 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole CAS No. 868212-48-0

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole

Cat. No.: B2737210
CAS No.: 868212-48-0
M. Wt: 338.386
InChI Key: LHAPNBLEUPOTFV-UHFFFAOYSA-N
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Description

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and oxadiazole moiety.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the fluorophenyl group can yield nitro derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine and oxadiazole rings contribute to its overall stability and reactivity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-(4-Chlorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole
  • 5-{[4-(4-Methylphenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole
  • 5-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole

Uniqueness

The presence of the fluorophenyl group in 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole distinguishes it from other similar compounds. This fluorine substitution enhances its lipophilicity and binding affinity, making it a valuable compound in drug design and other applications .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-16-6-8-17(9-7-16)24-12-10-23(11-13-24)14-18-21-22-19(25-18)15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPNBLEUPOTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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